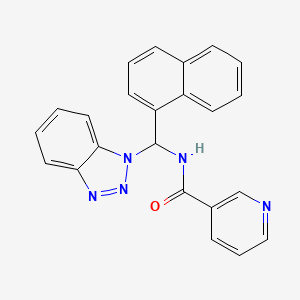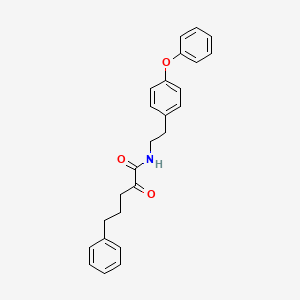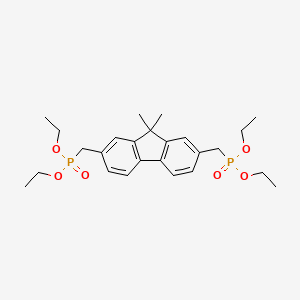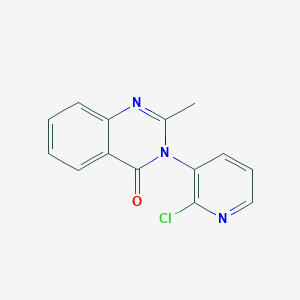
3-(2-chloropyridin-3-yl)-2-methylquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloropyridin-3-yl)-2-methylquinazolin-4-one is a heterocyclic compound that features a quinazolinone core substituted with a 2-chloropyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloropyridin-3-yl)-2-methylquinazolin-4-one typically involves the cyclization of 2-(2-chloronicotinamido)benzoic acid in the presence of acetic anhydride . The reaction is carried out under reflux conditions for about 30 minutes, yielding the desired product with excellent efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloropyridin-3-yl)-2-methylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can yield different quinazoline derivatives.
Substitution: The chloropyridinyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(2-chloropyridin-3-yl)-2-methylquinazolin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-chloropyridin-3-yl)-2-methylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. Additionally, it can act as a receptor antagonist, blocking the binding of natural ligands to their receptors and modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chloropyridin-3-yl)-5-(((3-substituted phenyl isoxazol-5-yl)methoxy)methyl)isoxazoles
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
3-(2-chloropyridin-3-yl)-2-methylquinazolin-4-one is unique due to its specific substitution pattern and the presence of both quinazolinone and chloropyridinyl moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H10ClN3O |
|---|---|
Molecular Weight |
271.70 g/mol |
IUPAC Name |
3-(2-chloropyridin-3-yl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C14H10ClN3O/c1-9-17-11-6-3-2-5-10(11)14(19)18(9)12-7-4-8-16-13(12)15/h2-8H,1H3 |
InChI Key |
KABQWHWDXASKFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(N=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]ethylenediamine](/img/structure/B13733985.png)
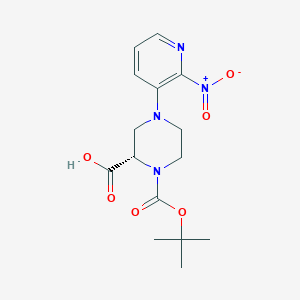
![(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13733997.png)
![(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate](/img/structure/B13733999.png)
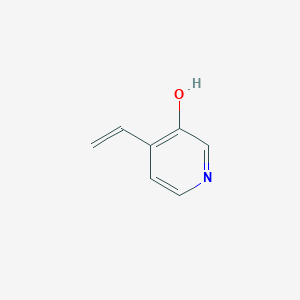
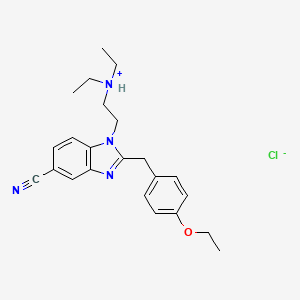

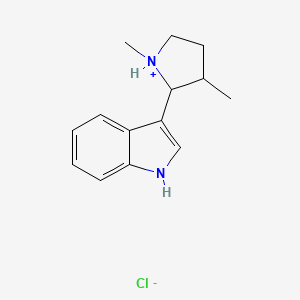
![[(2R,3S,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate](/img/structure/B13734021.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-4-amine](/img/structure/B13734030.png)
